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molecular formula C7H5ClO3 B135390 4-Chlorosalicylic acid CAS No. 5106-98-9

4-Chlorosalicylic acid

Cat. No. B135390
M. Wt: 172.56 g/mol
InChI Key: LWXFCZXRFBUOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855695B2

Procedure details

A solution of 4-chloro salicylic acid (10.0 g, 58.0 mmol) in THF (150 mL) was treated with LAH (1.5 equivalent) at reflux for 2 h. After cooling to ambient temperature, the reaction solution was quenched by 1 N NaHSO4 solution (200 mL), and then extracted with ether (300 mL). After separation, the organic layer was dried over anhydrous MgSO4, filtered and concentrated. The dried crude product 25 (7.5 g, 81%) was obtained as a gray solid, and was pure enough for use without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6](O)=[O:7].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][OH:7])=[C:4]([OH:11])[CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction solution was quenched by 1 N NaHSO4 solution (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (300 mL)
CUSTOM
Type
CUSTOM
Details
After separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried crude product 25 (7.5 g, 81%)
CUSTOM
Type
CUSTOM
Details
was obtained as a gray solid
CUSTOM
Type
CUSTOM
Details
was pure enough for use without further purification

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC(=C(C1)O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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